5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde
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Overview
Description
5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Preparation Methods
The synthesis of 5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate aldehydes under controlled conditions. Industrial production methods often utilize catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde undergoes several types of chemical reactions, including:
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, often facilitated by catalysts or specific reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde involves its interaction with molecular targets through various pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its unique structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological and electronic applications .
Comparison with Similar Compounds
5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde can be compared with other thiophene derivatives such as:
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: This compound has similar electronic properties but differs in its functional groups, leading to different applications.
5,5’,5’'-(Phenyl-1,3,5-triyl)tris(thiophene-2-carbaldehyde): This compound has multiple thiophene rings, enhancing its electronic properties for use in advanced materials. The uniqueness of this compound lies in its trimethylsilyl group, which imparts specific chemical reactivity and stability.
Properties
Molecular Formula |
C14H16OSSi |
---|---|
Molecular Weight |
260.43 g/mol |
IUPAC Name |
5-(3-trimethylsilylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C14H16OSSi/c1-17(2,3)13-6-4-5-11(9-13)14-8-7-12(10-15)16-14/h4-10H,1-3H3 |
InChI Key |
JEHOMJASRISOKO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C2=CC=C(S2)C=O |
Origin of Product |
United States |
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